Cas no 1019500-44-7 ((butan-2-yl)(1-phenylpropyl)amine)

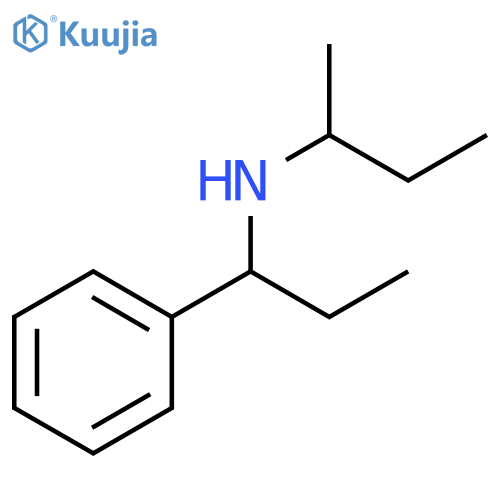

1019500-44-7 structure

商品名:(butan-2-yl)(1-phenylpropyl)amine

(butan-2-yl)(1-phenylpropyl)amine 化学的及び物理的性質

名前と識別子

-

- Benzenemethanamine, α-ethyl-N-(1-methylpropyl)-

- n-(1-Phenylpropyl)butan-2-amine

- (butan-2-yl)(1-phenylpropyl)amine

-

- インチ: 1S/C13H21N/c1-4-11(3)14-13(5-2)12-9-7-6-8-10-12/h6-11,13-14H,4-5H2,1-3H3

- InChIKey: RIALDHSIJVEYHS-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC=CC=1)(CC)NC(C)CC

(butan-2-yl)(1-phenylpropyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-164535-10.0g |

(butan-2-yl)(1-phenylpropyl)amine |

1019500-44-7 | 10g |

$3131.0 | 2023-05-26 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01024204-1g |

(Butan-2-yl)(1-phenylpropyl)amine |

1019500-44-7 | 95% | 1g |

¥1953.0 | 2023-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366916-100mg |

n-(1-Phenylpropyl)butan-2-amine |

1019500-44-7 | 95% | 100mg |

¥13824 | 2023-02-27 | |

| Enamine | EN300-164535-2.5g |

(butan-2-yl)(1-phenylpropyl)amine |

1019500-44-7 | 2.5g |

$1428.0 | 2023-05-26 | ||

| Enamine | EN300-164535-0.05g |

(butan-2-yl)(1-phenylpropyl)amine |

1019500-44-7 | 0.05g |

$612.0 | 2023-05-26 | ||

| Enamine | EN300-164535-0.25g |

(butan-2-yl)(1-phenylpropyl)amine |

1019500-44-7 | 0.25g |

$670.0 | 2023-05-26 | ||

| Enamine | EN300-164535-1.0g |

(butan-2-yl)(1-phenylpropyl)amine |

1019500-44-7 | 1g |

$728.0 | 2023-05-26 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366916-500mg |

n-(1-Phenylpropyl)butan-2-amine |

1019500-44-7 | 95% | 500mg |

¥15093 | 2023-02-27 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01024204-5g |

(Butan-2-yl)(1-phenylpropyl)amine |

1019500-44-7 | 95% | 5g |

¥5656.0 | 2023-02-27 | |

| Ambeed | A1053616-5g |

(Butan-2-yl)(1-phenylpropyl)amine |

1019500-44-7 | 95% | 5g |

$824.0 | 2024-04-15 |

(butan-2-yl)(1-phenylpropyl)amine 関連文献

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

1019500-44-7 ((butan-2-yl)(1-phenylpropyl)amine) 関連製品

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1019500-44-7)(butan-2-yl)(1-phenylpropyl)amine

清らかである:99%/99%

はかる:1g/5g

価格 ($):256.0/742.0